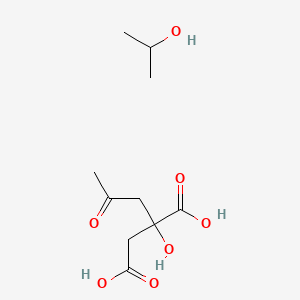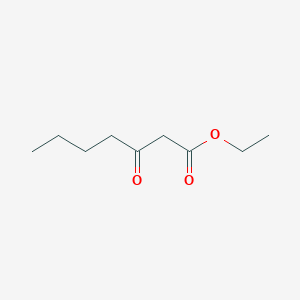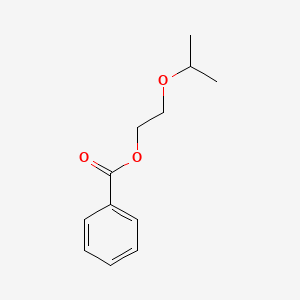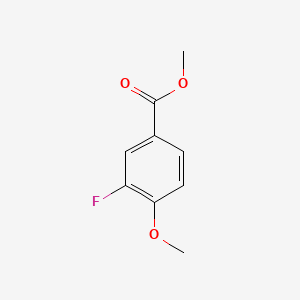
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C10H14Cl2Zr. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands. Metallocenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, also known as ZrCp2Cl2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The primary targets of this compound are organic molecules, particularly those containing double bonds, such as alkenes and dienes .
Mode of Action
The compound interacts with its targets through a process known as electrophilic attack on conjugated dienes . This involves the addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of allylic carbocations is explained in terms of resonance .
Biochemical Pathways
The affected pathways primarily involve organic synthesis reactions. The compound acts as a catalyst in these reactions, promoting the addition of halogens or hydrogen halides to conjugated dienes . The downstream effects include the formation of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air and moisture, which can lead to its decomposition . Therefore, it should be stored in a dark place under an inert atmosphere . Additionally, the compound’s reactivity and stability can be affected by temperature, with higher temperatures potentially leading to increased reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride (ZrCl4) with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient reducing agents to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can further modify the zirconium center, leading to different oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds with different functional groups.
Scientific Research Applications
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as specialty polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
- Dichlorozirconium;5-methylcyclopenta-1,3-diene
- Dichlorozirconium;5-ethylcyclopenta-1,3-diene
- Dichlorozirconium;5-butylcyclopenta-1,3-diene
Uniqueness
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
58628-40-3 |
|---|---|
Molecular Formula |
C16H22Cl2Zr |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
WOVFZCZYLJWDNF-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)












